molecular formula C13H9ClN2O6S B13507807 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-sulfonyl chloride

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-sulfonyl chloride

Cat. No.: B13507807
M. Wt: 356.74 g/mol
InChI Key: BUYYYDYZKHIROD-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is a complex organic compound with significant applications in medicinal chemistry and pharmaceutical research. This compound is known for its role in the development of various therapeutic agents, particularly those targeting specific proteins and pathways involved in disease processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further reactions, including reduction and sulfonylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps are crucial to achieving the desired purity levels, often exceeding 99% .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as cereblon (CRBN) and GSPT1 proteins. By modulating the activity of these proteins, the compound can influence various cellular pathways, leading to the degradation of target proteins and the suppression of disease-related processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride stands out due to its specific sulfonyl chloride group, which allows for unique substitution reactions and the formation of diverse derivatives. This structural feature enhances its versatility in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C13H9ClN2O6S

Molecular Weight

356.74 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-sulfonyl chloride

InChI

InChI=1S/C13H9ClN2O6S/c14-23(21,22)6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18)

InChI Key

BUYYYDYZKHIROD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl

Origin of Product

United States

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